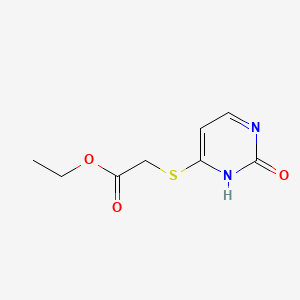
(R)-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine in absolute ethanol can yield the desired 1,3,4-thiadiazole derivatives . The reaction conditions often include room temperature and the use of solvents such as ethanol .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biology, this compound has been studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents. The compound’s ability to interact with DNA and proteins makes it a promising candidate for cancer therapy .
Industry
In the industrial sector, ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide can be used as a precursor for the synthesis of agrochemicals and other industrially relevant compounds .
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with various molecular targets. The compound can bind to proteins and DNA, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives such as:
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
What sets ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide apart is its specific stereochemistry and the presence of the amino and methyl groups. These structural features contribute to its unique biological activity and make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C7H12N4OS |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
(2R)-2-amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C7H12N4OS/c1-4(2)5(8)6(12)10-7-11-9-3-13-7/h3-5H,8H2,1-2H3,(H,10,11,12)/t5-/m1/s1 |
Clé InChI |
DZGAMOHWTFTSAO-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)NC1=NN=CS1)N |
SMILES canonique |
CC(C)C(C(=O)NC1=NN=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)

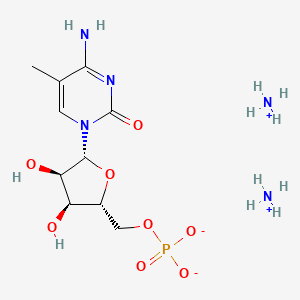
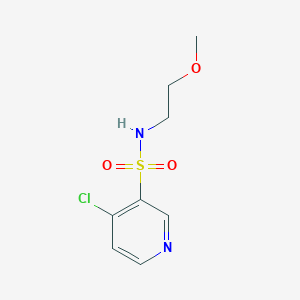
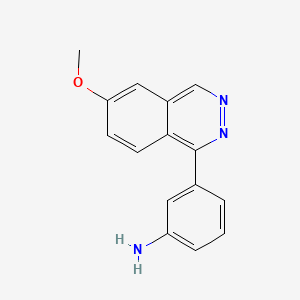
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)
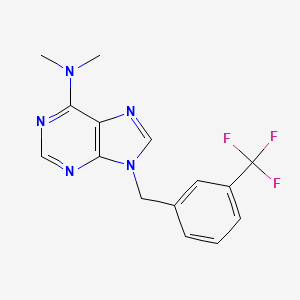
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
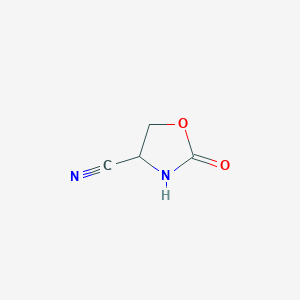
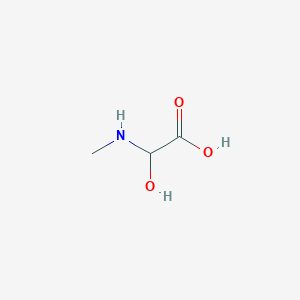
![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
